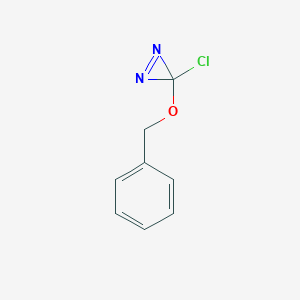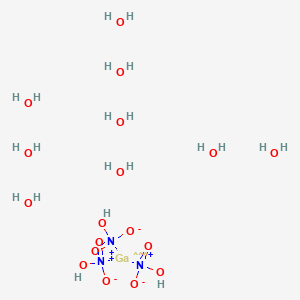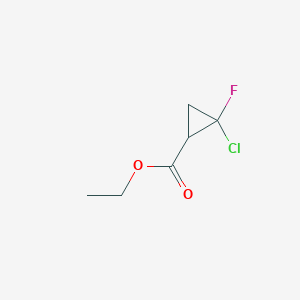
Ethyl-2-Chlor-2-Fluorcyclopropancarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is an organofluorine compound with the molecular formula C6H8ClFO2 and a molecular weight of 166.58 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of ethyl 2-chloro-2-fluoropropanoate. This reaction can be carried out using various methods, including the use of diazo compounds and transition metal catalysts. One common method involves the reaction of ethyl diazoacetate with 2-chloro-2-fluoropropene in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of ethyl 2-chloro-2-fluorocyclopropanecarboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity ethyl 2-chloro-2-fluorocyclopropanecarboxylate .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2-fluorocyclopropanecarboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of ethyl 2-azido-2-fluorocyclopropanecarboxylate or ethyl 2-thio-2-fluorocyclopropanecarboxylate.
Reduction: Formation of ethyl 2-fluorocyclopropanecarboxylate.
Oxidation: Formation of 2-chloro-2-fluorocyclopropanecarboxylic acid.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a reactive intermediate in various chemical reactions, facilitating the formation of new chemical bonds and the modification of existing ones . In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-chlorocyclopropanecarboxylate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Ethyl 2-fluorocyclopropanecarboxylate:
Methyl 2-chloro-2-fluorocyclopropanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.
Uniqueness
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is unique due to the presence of both chlorine and fluorine atoms on the cyclopropane ring, which enhances its reactivity and versatility in various chemical reactions. This dual substitution also provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Eigenschaften
IUPAC Name |
ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKGPOPPUFFMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B172352.png)
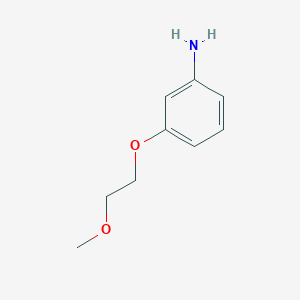
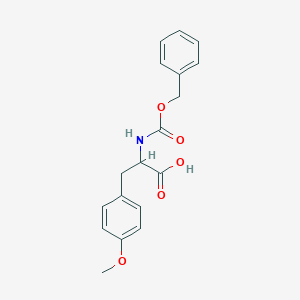
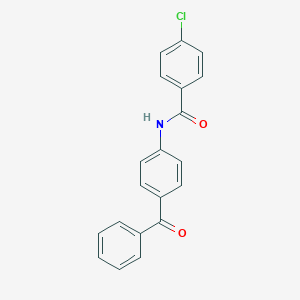
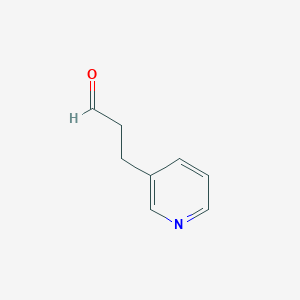
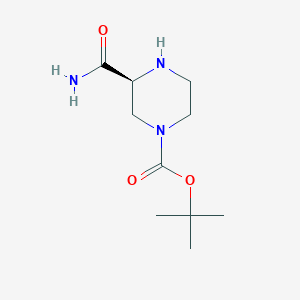
![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)
